molecular formula C14H11NO3 B2459723 methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate CAS No. 663167-46-2

methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate

Cat. No.: B2459723
CAS No.: 663167-46-2
M. Wt: 241.246
InChI Key: URXAHJNZARHWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in a variety of natural products and pharmaceuticals This particular compound features a fused benzene and pyrrole ring system, which is characteristic of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed cyclization reactions, which offer high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the Bartoli reaction, which uses Grignard reagents for the synthesis of indoles with minimal substitution . The choice of method depends on the desired purity, yield, and specific industrial requirements.

Chemical Reactions Analysis

Types of Reactions: Methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate involves its interaction with various molecular targets. The compound can bind to specific enzymes, altering their activity and affecting cellular processes. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Uniqueness: Methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its oxo and ester functionalities make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 2-(2-oxobenzo[cd]indol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-18-12(16)8-15-11-7-3-5-9-4-2-6-10(13(9)11)14(15)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXAHJNZARHWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204719
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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